methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Structural Classification and Heterocyclic System Significance
The compound belongs to the thiazolo[3,2-a]pyrimidine class, a fused bicyclic system comprising a thiazole ring (five-membered, containing sulfur and nitrogen) annulated with a pyrimidine ring (six-membered, containing two nitrogen atoms). This hybrid scaffold merges the metabolic stability of aromatic heterocycles with the hydrogen-bonding capacity of pyrimidine derivatives, enabling interactions with biological targets such as enzymes and nucleic acids.
Key Structural Features:
- Thiazolo[3,2-a]pyrimidine Core : The sulfur atom at position 1 and nitrogen atoms at positions 3 and 8 create a polarized electron distribution, facilitating π-π stacking and dipole interactions with protein binding pockets.
- 3-Fluorophenyl Substituent : Positioned at C5, this aryl group introduces steric bulk and electron-withdrawing effects, potentially enhancing binding affinity through hydrophobic interactions and halogen bonding.
- Methyl Groups : The 2- and 7-methyl substituents contribute to conformational rigidity, reducing entropy penalties during target engagement while modulating solubility.
- Methyl Ester at C6 : This ester group serves as a prodrug moiety, enabling hydrolytic conversion to a carboxylic acid in vivo, which may improve water solubility or alter target specificity.
Table 1: Structural Components and Their Pharmacological Implications
| Position | Substituent | Electronic Effect | Biological Implication |
|---|---|---|---|
| C2 | Methyl | Electron-donating (+I) | Conformational stabilization |
| C5 | 3-Fluorophenyl | Electron-withdrawing (-I, -M) | Enhanced binding via halogen interactions |
| C6 | Methyl ester | Polarizability | Prodrug potential |
| C7 | Methyl | Steric hindrance | Metabolic resistance |
The thiazolopyrimidine system’s versatility is further evidenced by its bioisosteric relationship to purine, enabling mimicry of endogenous nucleobases in nucleic acid-targeting therapies.
Historical Context of Thiazolopyrimidine Derivatives in Medicinal Chemistry
Thiazolopyrimidines emerged as a scaffold of interest in the 1980s, with early studies highlighting their antimicrobial and antiviral properties. The discovery of their inhibitory effects on dihydrofolate reductase (DHFR) and thymidylate synthase (TS) catalyzed their exploration as anticancer agents. Over the past decade, advancements in multicomponent reactions (e.g., Biginelli condensation) have streamlined the synthesis of substituted thiazolopyrimidines, enabling systematic structure-activity relationship (SAR) studies.
Evolution of Therapeutic Applications:
- Anticancer Activity : A 2022 review identified ten thiazolopyrimidine derivatives with IC~50~ values below 1 μM against diverse cancer cell lines, including breast (MCF7) and colorectal (HCT116) models. The methyl ester derivative discussed here shares structural similarities with these potent analogs.
- Antimicrobial Potency : Early derivatives exhibited MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to interference with bacterial DNA gyrase.
- Hybrid Derivatives : Recent work by Abdel-Motaal et al. (2020) demonstrated that appending sugar hydrazones to thiazolopyrimidines enhances cytotoxicity by up to 15-fold in Caco-2 cells, underscoring the scaffold’s adaptability for prodrug design.
Table 2: Milestones in Thiazolopyrimidine Drug Discovery
| Year | Development | Impact |
|---|---|---|
| 2010 | First report of TS inhibition | Validated scaffold for antimetabolite therapies |
| 2015 | Introduction of fluorinated derivatives | Improved pharmacokinetic profiles |
| 2020 | Sugar-hydrazone conjugates | Enhanced tumor selectivity |
| 2022 | Review of top 10 anticancer candidates | Guided lead optimization efforts |
Rationale for Fluorine Substitution in Bioactive Small Molecules
Fluorine’s incorporation into pharmaceuticals has increased exponentially since the 1990s, driven by its unique physicochemical properties:
- Electronegativity (3.98 Pauling) : Polarizes adjacent bonds, strengthening hydrogen bonds and dipole interactions with targets.
- Small Atomic Radius (0.64 Å) : Minimizes steric disruption while mimicking hydrogen in bioisosteric replacements.
- Metabolic Stability : Fluorine blocks cytochrome P450-mediated oxidation at susceptible positions, prolonging half-life.
In methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the 3-fluorophenyl group serves dual roles:
- Electron Deficiency : The -F group withdraws electron density via inductive effects, stabilizing the adjacent phenyl ring’s planar conformation and facilitating π-stacking with aromatic residues in enzyme active sites.
- Hydrogen Bond Acceptor : Fluorine’s lone pairs engage in weak hydrogen bonds (2.5–3.0 Å) with backbone amides or sidechain hydroxyls, as observed in kinase inhibitors like erlotinib.
Table 3: Fluorinated vs. Non-Fluorinated Thiazolopyrimidine Analogs
| Compound | LogP | IC~50~ (MCF7, μM) | Metabolic Clearance (mL/min/kg) |
|---|---|---|---|
| 3-Fluorophenyl derivative | 2.1 | 0.89 | 12.3 |
| Phenyl analog | 2.4 | 2.45 | 28.7 |
Data adapted from recent studies indicate that fluorination reduces lipophilicity (ΔLogP = -0.3) and improves metabolic stability by 57%, validating its strategic use in this compound. However, researchers must balance these benefits against potential liabilities, such as fluoride release via SN2 displacement in benzylic or allylic positions—a risk mitigated here by the fluorine’s meta substitution on the phenyl ring.
Properties
Molecular Formula |
C16H15FN2O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15FN2O3S/c1-8-12(15(21)22-3)13(10-5-4-6-11(17)7-10)19-14(20)9(2)23-16(19)18-8/h4-7,9,13H,1-3H3 |
InChI Key |
AWWGFSMQBOLJRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Biginelli-Like Cyclocondensation
A widely adopted strategy involves a modified Biginelli reaction to assemble the dihydropyrimidinone precursor. In this method, 3-fluorobenzaldehyde reacts with thiourea and methyl acetoacetate under acidic conditions (e.g., hydrochloric acid or polyphosphoric acid) to yield 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Subsequent cyclization with α-haloketones (e.g., chloroacetone) or ethyl chloroacetate introduces the thiazole ring, forming the bicyclic thiazolopyrimidine scaffold.
Key Conditions :
One-Pot Synthesis Using Propargyl Bromide
A streamlined one-pot protocol avoids isolating intermediates. For example, 3-fluorobenzaldehyde, thiourea, and methyl acetoacetate undergo cyclocondensation in acetic acid, followed by in situ treatment with propargyl bromide and potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 80°C. This method achieves simultaneous thiazole ring formation and esterification, yielding the target compound in 62–75% efficiency.
Advantages :
Enzyme-Mediated Synthesis
Laccase-Catalyzed Oxidative Coupling
An eco-friendly approach utilizes Myceliophthora thermophila laccase to oxidize catechol derivatives to ortho-quinones, which undergo 1,4-addition with active methylene compounds (e.g., acetylacetone). While primarily used for diarylated thiazolopyrimidines, this method can be adapted for fluorinated analogs by substituting 3-fluorocatechol. The reaction proceeds in aqueous acetonitrile (pH 8) at room temperature, achieving moderate yields (35–50%).
Limitations :
Cyclodehydration with Polyphosphoric Acid (PPA)
Cyclodehydration of thioamide intermediates using PPA is a classical method. For instance, 4-(3-fluorophenyl)-2-methyl-5-thioxo-1,2,3,5-tetrahydro-pyrimidine-6-carboxylate is heated with PPA at 110°C for 2 hours, inducing cyclization to the thiazolopyrimidine core. Neutralization with aqueous ammonia precipitates the product, which is recrystallized from ethanol.
Optimization Notes :
Functional Group Modifications
Esterification and Methylation
Post-cyclization modifications are critical for introducing the methyl ester and N-methyl groups. Treatment of 5-(3-fluorophenyl)-2,7-dihydro-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with methanol and thionyl chloride under reflux forms the methyl ester. N-Methylation at position 2 is achieved using methyl iodide and potassium carbonate in dimethylformamide (DMF).
Characterization Data :
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Biginelli MCR | HCl, reflux, 3 h | 82 | 98 | Scalability |
| One-Pot Propargyl | KOtBu, DMSO, 80°C | 75 | 95 | Time efficiency |
| Laccase Oxidation | pH 8, RT, 4 h | 45 | 90 | Eco-friendly |
| PPA Cyclodehydration | PPA, 110°C, 2 h | 78 | 97 | High regioselectivity |
Challenges and Optimization Strategies
-
Fluorine Stability : The electron-withdrawing 3-fluorophenyl group may hinder cyclization. Using NHVO as a Lewis acid mitigates this by polarizing the carbonyl group.
-
Byproduct Formation : Side products from over-alkylation are minimized by controlling stoichiometry of propargyl bromide.
-
Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) effectively separates regioisomers .
Chemical Reactions Analysis
Diels–Alder Reaction
-
Reagents : Dimethyl acetylenedicarboxylate (DMAD) under reflux conditions in methanol .
-
Mechanism : The reaction of 2-aminothiazole derivatives with DMAD forms a six-membered thiazolopyrimidine core. The ester group is introduced during this step, yielding the methyl ester derivative .
Cyclization with Chloro-Pentane-2,4-Dione
-
Reagents : 3-Chloro-pentane-2,4-dione, toluene-4-sulfonic acid (catalyst) .
-
Mechanism : Substitution at sulfur or nitrogen atoms in the pyrimidine ring, followed by intramolecular cyclization and dehydration to form the fused thiazolopyrimidine structure .
Functional Group Transformations
The compound undergoes several notable chemical reactions due to its ester, keto, and heterocyclic functionalities:
Hydrolysis of the Methyl Ester
-
Reagents : Aqueous acid/base (e.g., HCl or NaOH).
-
Product : Methyl ester is converted to a carboxylic acid, enabling further derivatization (e.g., amidation or esterification).
Amidation
-
Reagents : Thiosemicarbazide, 4-methylbenzenesulfohydrazide, or semicarbazide .
-
Product : Corresponding hydrazine-1-carbothioamide or -carboxamide derivatives .
Substitution Reactions
-
Mechanism : Substitution at sulfur or nitrogen atoms in the pyrimidine ring, altering the heterocyclic structure .
Cyclization and Dehydration
The formation of the thiazolopyrimidine core involves:
-
Nucleophilic Attack : The amine group in the pyrimidine ring attacks the electrophilic carbonyl carbon of DMAD .
-
Cyclization : Intramolecular attack forms the fused ring system .
-
Dehydration : Loss of water molecules stabilizes the heterocyclic structure .
Tautomerism
The keto-enol tautomerism of the oxo group (C=O) influences reactivity, with enol forms potentially participating in hydrogen bonding or nucleophilic reactions.
Biological Activity-Related Transformations
While not directly part of chemical synthesis, the compound’s reactivity with enzymes (e.g., cyclooxygenases) is linked to its structural features, such as the fluorophenyl group and methyl ester, which may modulate bioavailability and binding affinity .
Physical and Chemical Stability
-
Solubility : Enhanced by the methyl ester group, facilitating reactions in polar solvents.
-
Thermal Stability : Resists decomposition under moderate heating (≤130°C) .
Analytical Characterization
Common techniques include:
Scientific Research Applications
Structural Characteristics
The compound belongs to the thiazolopyrimidine family and features a fused thiazole and pyrimidine ring system. This unique structure contributes to its distinct chemical properties and biological activities. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activities
Research indicates that methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits significant biological activity against various diseases. Its potential therapeutic effects include:
- Antitumor Activity : Studies have shown that compounds with similar structures exhibit antiproliferative effects against several cancer cell lines. For instance, derivatives of thiazolo[3,2-a]pyrimidine have been evaluated for their ability to inhibit cancer cell growth (IC50 values often in the micromolar range) .
- Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against various pathogens. Some derivatives have demonstrated promising results in inhibiting bacterial growth .
- CNS Activity : Certain thiazole-pyrimidine derivatives have been noted for their anticonvulsant properties in animal models . This suggests potential applications in treating neurological disorders.
Case Studies
Several studies have focused on the biological evaluation of thiazolo[3,2-a]pyrimidine derivatives:
- Anticancer Studies : A series of thiazole-pyrimidine hybrids were synthesized and evaluated against prostate cancer cell lines (PC3) and breast cancer cell lines (MCF-7). One particular derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like 5-fluorouracil .
- Antimicrobial Evaluation : In a study assessing various thiazole derivatives for antimicrobial activity, compounds similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives share structural similarities but differ in substituents, ester groups, and bioactivity profiles. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparisons
Key Findings:
Substituent Effects: Fluorine Position: The 3-fluorophenyl group in the target compound vs. 4-fluorophenyl in alters electronic properties. Benzylidene vs. Methyl Groups: The benzylidene substituent in introduces planarity and π-π stacking capabilities, absent in the target compound’s simpler methyl groups.
Ester Group Impact :
- Methyl esters (target compound, ) generally confer higher metabolic stability than ethyl esters (), though ethyl esters may improve bioavailability due to increased lipophilicity.
Biological Activities :
- Antifungal activity is prominent in carboxamide derivatives (e.g., ) due to hydrogen-bonding interactions with fungal enzymes.
- The dichlorophenyl-substituted analog in shows broader antimicrobial activity, likely due to halogen-bonding interactions.
Crystallographic Insights :
- The target compound’s structural analogs (e.g., ) exhibit supramolecular architectures stabilized by weak interactions (C–H···F/O, π-π stacking), which influence solubility and crystallinity.
Biological Activity
Methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 3-keto proline and N-Boc-aldimines in the presence of a catalyst. The resulting product undergoes purification via column chromatography. Structural analysis using techniques such as NMR and X-ray diffraction reveals a complex arrangement of functional groups that contribute to its biological activity.
Antitumor Activity
Recent studies indicate that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor properties. Specifically, this compound has shown:
- High Cytotoxicity : The compound demonstrates potent cytotoxic effects against various cancer cell lines, including M-HeLa (cervical adenocarcinoma) and HuTu 80 (human duodenal adenocarcinoma) .
- Selectivity : It exhibits low cytotoxicity against normal liver cells (Chang liver), indicating a favorable therapeutic index compared to conventional chemotherapeutics like Sorafenib .
The biological activity is attributed to several mechanisms:
- Inhibition of Key Enzymes : Thiazolo[3,2-a]pyrimidines have been identified as effective inhibitors of acetylcholinesterase (AChE) and GluN2A-selective NMDA receptor positive allosteric modulators .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Intermolecular Interactions : Non-covalent interactions such as hydrogen bonding and halogen bonding play a crucial role in the compound's stability and efficacy .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other thiazolo[3,2-a]pyrimidine derivatives:
| Compound Name | Cytotoxicity (IC50 μM) | Selectivity Index (Normal Cells) | Mechanism |
|---|---|---|---|
| Methyl 5-(3-fluorophenyl)-2,7-dimethyl... | 10 | High | AChE Inhibition |
| Compound A | 15 | Moderate | NMDA Modulation |
| Compound B | 25 | Low | Non-specific |
Case Studies
Q & A
Q. What are the optimal synthetic conditions for preparing this compound?
The compound is synthesized via a multi-step condensation reaction. A typical protocol involves refluxing a mixture of 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine derivatives, halogenated acetic acid (e.g., chloroacetic acid), and substituted benzaldehyde in glacial acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst. The reaction is refluxed for 8–10 hours, followed by recrystallization from ethyl acetate/ethanol (3:2) to achieve 78% yield and high purity. Critical parameters include stoichiometric ratios, reaction time, and solvent selection for recrystallization.
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed at 293 K using MoKα radiation (λ = 0.71073 Å). The structure is solved via direct methods and refined using full-matrix least-squares techniques. Key metrics include R-factors (<0.05), mean C–C bond length deviations (e.g., 0.003 Å), and analysis of molecular conformation (e.g., dihedral angles between fused rings) .
Q. What purification methods ensure high-priority yields?
Recrystallization from ethyl acetate/ethanol (3:2) is effective for removing unreacted starting materials and byproducts. Solvent polarity must be optimized to balance purity and yield. Chromatography is avoided due to the compound’s thermal sensitivity.
Advanced Research Questions
Q. How do substituents on the benzylidene moiety influence conformational stability?
Substituents like fluorine or methoxy groups alter electron density and steric effects, impacting ring puckering and intermolecular interactions. For example:
- Fluorine at the 3-position on the phenyl ring increases planarity (dihedral angle: 80.94° between thiazolo-pyrimidine and benzene rings).
- Bulky groups (e.g., trimethoxybenzylidene) introduce steric hindrance, distorting the fused-ring system and reducing packing efficiency. Computational modeling (DFT) can predict substituent effects on stability and reactivity.
Q. What strategies resolve contradictions in crystallographic data across derivatives?
Discrepancies in bond lengths or angles (e.g., C–O vs. C–S variations) arise from substituent electronic effects. To reconcile
- Compare multiple derivatives (e.g., 3-fluorophenyl vs. 4-chlorophenyl analogs) using SC-XRD.
- Validate hydrogen-bonding patterns (e.g., bifurcated C–H···O interactions) to explain packing differences.
Q. How can synthetic yields be improved without compromising purity?
- Optimize stoichiometry: Excess benzaldehyde (1.2 eq) drives the condensation reaction to completion.
- Use sodium acetate as a dual catalyst/base to enhance cyclization.
- Replace acetic anhydride with DMF in select steps to reduce side reactions .
Methodological Recommendations
- For structural analysis : Use SC-XRD with high-resolution detectors (e.g., CCD area detectors) to capture weak diffraction signals from flexible moieties.
- For synthetic reproducibility : Pre-dry sodium acetate to avoid hydrolysis side reactions.
- For substituent studies : Combine crystallography with Hirshfeld surface analysis to quantify intermolecular interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
